molecular formula C18H18N2OS B12600389 Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N'-phenyl- CAS No. 896111-42-5

Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N'-phenyl-

Katalognummer: B12600389
CAS-Nummer: 896111-42-5
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: LRMGHFLCGDSSLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl- is a complex organic compound with a unique structure that combines a thiourea group with a benzopyran and phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl- typically involves the reaction of 2,2-dimethyl-2H-1-benzopyran-6-amine with phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol, and requires careful temperature regulation to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Analyse Chemischer Reaktionen

Types of Reactions

Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl- has several scientific research applications:

Wirkmechanismus

The mechanism by which Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the inhibition of oxidative stress and the modulation of signaling pathways involved in cell survival and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Eigenschaften

CAS-Nummer

896111-42-5

Molekularformel

C18H18N2OS

Molekulargewicht

310.4 g/mol

IUPAC-Name

1-(2,2-dimethylchromen-6-yl)-3-phenylthiourea

InChI

InChI=1S/C18H18N2OS/c1-18(2)11-10-13-12-15(8-9-16(13)21-18)20-17(22)19-14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,19,20,22)

InChI-Schlüssel

LRMGHFLCGDSSLB-UHFFFAOYSA-N

Kanonische SMILES

CC1(C=CC2=C(O1)C=CC(=C2)NC(=S)NC3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.